Cyclovirobuxine - 860-79-7

Cyclovirobuxine

Catalog Number: EVT-266229
CAS Number: 860-79-7
Molecular Formula: C26H46N2O
Molecular Weight: 402.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclovirobuxine D is a steroidal alkaloid [] primarily extracted from the trunk of the Buxus microphylla var. Sinica plant [], a species of boxwood native to China. It has been the subject of extensive research due to its potential pharmacological activities, particularly in the field of cardiovascular health [, , ].

Synthesis Analysis
  • Extraction from Buxus plants: This involves various techniques to isolate and purify Cyclovirobuxine D from plant material. Acetylation followed by hydrolysis is a specific method used to obtain a monocase of Cyclovirobuxine D [].
  • Chemical modification of existing Cyclovirobuxine D: Research focuses on creating derivatives with enhanced properties. This includes creating succinate, phosphate, and amino acid esters of Cyclovirobuxine D [], synthesizing sulfonamide derivatives [], and creating hydrophilic polymer conjugates [].
  • Formation of inclusion complexes: Cyclovirobuxine D can form inclusion complexes with compounds like hydroxypropyl-β-cyclodextrin, which enhances its solubility and dissolution rate [].
Molecular Structure Analysis
  • Acetylation: This process is used to create a tri-acetylated derivative of Cyclovirobuxine D for separation purposes [].
  • Hydrolysis: Hydrolysis of the tri-acetylated derivative yields the monocase of Cyclovirobuxine D [].
  • Sulfonamide acylation: This reaction involves using sulfonic acid chloride to create sulfonamide derivatives of Cyclovirobuxine D [].
  • Condensation reactions: These reactions involve combining Cyclovirobuxine D with substituted benzaldehydes to create new derivatives with potential anti-anoxia activity [].
Mechanism of Action
  • Inhibition of Na⁺/K⁺-ATPase: Cyclovirobuxine D inhibits the activity of the Na⁺/K⁺-ATPase pump, similar to Ouabain, but with a higher inhibitory concentration. This inhibition is suggested to be a key factor in its positive inotropic effect [, ].
  • Interaction with Calcium channels: Research indicates that Cyclovirobuxine D inhibits voltage-gated Cav2.2 and Cav3.2 channels, playing a significant role in its analgesic effects []. It can also elevate intracellular free Ca²⁺ concentration, potentially by releasing calcium from intracellular stores and facilitating extracellular Ca²⁺ influx [].
  • Modulation of ATPase activity: Cyclovirobuxine D has been shown to inhibit Na⁺/K⁺-ATPase, Ca²⁺/Mg²⁺-ATPase, and Ca²⁺-ATPase in the liver, potentially contributing to its hepatotoxicity [].
Physical and Chemical Properties Analysis
  • Solubility: Cyclovirobuxine D is known to have poor water solubility, driving research towards improving this property through various formulation strategies [, ].
  • Derivatization for detection: Cyclovirobuxine D is often derivatized using phenyl isocyanate to facilitate its detection and analysis by HPLC [, ].
Applications
  • Cardiovascular research: Due to its positive inotropic effect [], Cyclovirobuxine D has been studied for its potential in treating congestive heart failure [] and arrhythmia []. It has also been investigated for its vasorelaxant effects [].
  • Pain management research: Cyclovirobuxine D shows analgesic effects in various pain models [], suggesting its potential use in pain management.
  • Neurological research: Its ability to cross the blood-brain barrier [] makes Cyclovirobuxine D a potential candidate for treating neurological disorders.
  • Drug delivery research: Various drug delivery systems, including liposomes [, ], nanoemulsions [, ], and transdermal patches [, ], have been investigated to improve the bioavailability and delivery of Cyclovirobuxine D.

Cycloprotobuxine D

Compound Description: Cycloprotobuxine D is a structural analog of Cyclovirobuxine D with a molecular weight of 386. It is identified as a potential related substance present in Cyclovirobuxine D preparations.

Relevance: Cycloprotobuxine D is structurally similar to Cyclovirobuxine D, potentially differing in the configuration of a hydroxyl group or the presence/absence of a double bond. Its presence as a related substance highlights the need for specific analytical methods to differentiate it from Cyclovirobuxine D during quality control.

Cyclobuxine D

Compound Description: Similar to Cycloprotobuxine D, Cyclobuxine D is another structural analog of Cyclovirobuxine D with a molecular weight of 386. It is also identified as a potential related substance present in Cyclovirobuxine D preparations.

Reduction product of Cycloprotobuxine D

Compound Description: This unnamed compound, with a molecular weight of 388, is proposed as a reduction product of Cycloprotobuxine D. It is detected as a related substance in Cyclovirobuxine D preparations.

Cyclovirobuxine C

Compound Description: Cyclovirobuxine C is a naturally occurring alkaloid found in Huangyangning alongside Cyclovirobuxine D. It shares a similar structural frame with Cyclovirobuxine D, with slight differences in substitution patterns.

Cyclobuxine D succinate

Compound Description: This is a prodrug of Cyclovirobuxine D, designed to potentially improve its bioavailability and therapeutic efficacy. In pharmacological studies, it demonstrated superior anti-arrhythmic activity compared to Cyclovirobuxine D in models of aconitine and chloroform-induced arrhythmia.

Cyclobuxine D amino acid ester

Compound Description: This compound is another prodrug of Cyclovirobuxine D, designed using amino acids to potentially improve its pharmacokinetic properties. It exhibited enhanced anti-arrhythmic activity compared to Cyclovirobuxine D in aconitine and chloroform-induced arrhythmia models.

PEGylated Cyclovirobuxine D

Compound Description: This series of compounds represent Cyclovirobuxine D conjugated to polyethylene glycol (PEG). This modification aimed to improve water solubility, a limitation of the parent compound. Studies demonstrated successful PEGylation, increased hydrophilicity, and good blood compatibility.

Properties

CAS Number

860-79-7

Product Name

Cyclovirobuxine

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1

InChI Key

GMNAPBAUIVITMI-RZWOIDSXSA-N

SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC

Solubility

Soluble in DMSO

Synonyms

Cyclovirobuxine D; Bebuxine; CVB-D; CVB D; CVBD; NSC 91722; NSC-91722; NSC91722

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.